4-Chloro-N,N-bis(cyanomethyl)benzenesulfonamide
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Overview
Description
4-Chloro-N,N-bis(cyanomethyl)benzenesulfonamide is a chemical compound with the empirical formula C12H12ClN3O2S and a molecular weight of 297.76 g/mol . This compound is part of the benzenesulfonamide family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
The synthesis of 4-Chloro-N,N-bis(cyanomethyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with cyanomethylamine under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
4-Chloro-N,N-bis(cyanomethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Hydrolysis: The cyanomethyl groups can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Chloro-N,N-bis(cyanomethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including anticancer and antimicrobial agents.
Biological Research: The compound is used to study enzyme inhibition, particularly carbonic anhydrase IX, which is overexpressed in many solid tumors.
Industrial Applications: It is used in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Chloro-N,N-bis(cyanomethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide . This inhibition can lead to a decrease in tumor cell proliferation and an increase in apoptosis .
Comparison with Similar Compounds
4-Chloro-N,N-bis(cyanomethyl)benzenesulfonamide can be compared with other similar compounds, such as:
4-Chloro-N,N-bis(2-cyanoethyl)benzenesulfonamide: This compound has similar chemical properties but differs in the length of the cyanomethyl groups.
4-Chloro-N,N-bis(cyanomethyl)-3-nitrobenzenesulfonamide: This compound contains a nitro group, which can significantly alter its reactivity and biological activity.
N,N-bis(cyanomethyl)-4-nitrobenzenesulfonamide: This compound lacks the chlorine atom, which can affect its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
CAS No. |
349397-06-4 |
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Molecular Formula |
C10H8ClN3O2S |
Molecular Weight |
269.71 g/mol |
IUPAC Name |
4-chloro-N,N-bis(cyanomethyl)benzenesulfonamide |
InChI |
InChI=1S/C10H8ClN3O2S/c11-9-1-3-10(4-2-9)17(15,16)14(7-5-12)8-6-13/h1-4H,7-8H2 |
InChI Key |
FETPZLCBQCVISN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N(CC#N)CC#N)Cl |
Origin of Product |
United States |
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